REACTION_CXSMILES
|
CS(O)(=O)=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[F:34][C:35]1[CH:36]=[C:37]([CH2:42][CH2:43][CH2:44][C:45]([OH:47])=O)[CH:38]=[C:39]([F:41])[CH:40]=1>CS(O)(=O)=O>[F:41][C:39]1[CH:38]=[C:37]2[C:36](=[C:35]([F:34])[CH:40]=1)[C:45](=[O:47])[CH2:44][CH2:43][CH2:42]2 |f:0.1|
|
Name
|
( 23 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O.O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
192 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1)F)CCCC(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated at 65° C. for 35 minutes
|
Duration
|
35 min
|
Type
|
ADDITION
|
Details
|
The mixture was poured onto 1 L
|
Type
|
EXTRACTION
|
Details
|
the product was extracted twice with 500 mL of a mixture of 2 parts diethyl ether to 1 part ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with saturated sodium bicarbonate, water, saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
it was dried (magnesium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2CCCC(C2=C(C1)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |